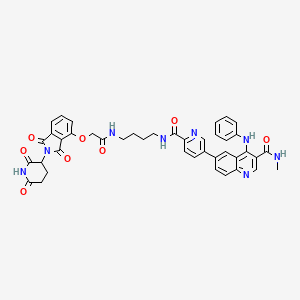![molecular formula C25H19F2N5O2 B1192263 (5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192263.png)
(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide
Overview
Description
BAY-899 is a potent and selective antagonist of the human luteinizing hormone receptor (hLH-R). This compound is known for its ability to reduce sex hormone levels in vivo. BAY-899 is a valuable tool compound for studying hLH-R signaling and interfering with the production of sex hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAY-899 involves the optimization of physicochemical, pharmacokinetic, and safety parameters. The compound is derived from tetrahydrothienopyridine derivatives, which were identified through a high-throughput screening of the Bayer compound library . The specific synthetic routes and reaction conditions are detailed in the supporting information of the relevant research publications .
Industrial Production Methods
Industrial production methods for BAY-899 are not explicitly detailed in the available literature. the compound’s synthesis likely involves standard pharmaceutical manufacturing processes, including high-throughput screening, optimization of reaction conditions, and large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
BAY-899 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in BAY-899.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents and conditions used in the reactions involving BAY-899 include:
Oxidizing agents: Used for oxidation reactions.
Reducing agents: Employed in reduction reactions.
Substituting agents: Utilized in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
BAY-899 has several scientific research applications, including:
Chemistry: Used as a tool compound to study hLH-R signaling in vitro.
Biology: Employed in research to understand the regulation of sex hormone production.
Medicine: Investigated for its potential in treating sex hormone-dependent cancers and diseases such as polycystic ovary syndrome, uterine fibroids, and endometriosis.
Industry: Utilized in the development of new pharmaceuticals targeting hLH-R
Mechanism of Action
BAY-899 exerts its effects by selectively antagonizing the human luteinizing hormone receptor (hLH-R). This receptor is a member of the glycoprotein hormone family of G-protein-coupled receptors (GPCRs) and is activated by luteinizing hormone (hLH). BAY-899 binds to a putative rhodopsin-like binding cavity within the 7-transmembrane region of the hLH-receptor, thereby reducing sex hormone levels .
Comparison with Similar Compounds
Similar Compounds
BAY-298: Another potent and selective antagonist of the luteinizing hormone receptor, developed alongside BAY-899. .
Other Tetrahydrothienopyridine Derivatives: These compounds share structural similarities with BAY-899 and exhibit similar biological activities
Uniqueness of BAY-899
BAY-899 is unique due to its improved in vitro profile and proven efficacy in vivo compared to other similar compounds. Its selective antagonism of the hLH-R and ability to reduce sex hormone levels make it a valuable tool for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C25H19F2N5O2 |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide |
InChI |
InChI=1S/C25H19F2N5O2/c26-17-5-3-16(4-6-17)23-21-2-1-12-28-22(21)11-13-32(23)25(33)31-19-14-29-24(30-15-19)34-20-9-7-18(27)8-10-20/h1-10,12,14-15,23H,11,13H2,(H,31,33)/t23-/m0/s1 |
InChI Key |
VKQBTIMLSDGNLG-QHCPKHFHSA-N |
SMILES |
C1CN(C(C2=C1N=CC=C2)C3=CC=C(C=C3)F)C(=O)NC4=CN=C(N=C4)OC5=CC=C(C=C5)F |
Isomeric SMILES |
C1CN([C@H](C2=C1N=CC=C2)C3=CC=C(C=C3)F)C(=O)NC4=CN=C(N=C4)OC5=CC=C(C=C5)F |
Canonical SMILES |
C1CN(C(C2=C1N=CC=C2)C3=CC=C(C=C3)F)C(=O)NC4=CN=C(N=C4)OC5=CC=C(C=C5)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BAY-899 ; BAY899; BAY 899; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B1192197.png)


![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1192204.png)
